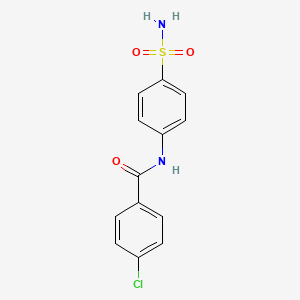

4-chloro-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLLCCTMYQFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

4-chloro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including sulfonamide-based drugs.

Biological Studies: The compound is studied for its potential inhibitory effects on enzymes like carbonic anhydrase, which is relevant in cancer research.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Sulfamoyl vs. Chloro Substituents : The sulfamoyl group in analogs like 4-chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide enhances hydrogen-bonding capacity, critical for carbonic anhydrase inhibition . In contrast, the 4-chloro substituent in 4-chloro-N-(4-chlorophenyl)benzamide contributes to hydrophobic interactions, stabilizing Pdcd4 .

- Hydroxy and Nitro Groups : Hydroxy-substituted analogs (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) show potent antimicrobial activity due to increased acidity and membrane penetration .

Molecular Geometry and Stability

Theoretical studies on 4-chloro-N-(3-chlorophenyl)benzamide reveal bond lengths (C–Cl: 1.73 Å) and angles (C–C–Cl: 120°) consistent with XRD data, suggesting structural stability . Comparable chloro-substituted benzamides adopt planar configurations, favoring π-π stacking in crystal lattices .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-chloro-N-(4-sulfamoylphenyl)benzamide to ensure high yield and purity?

- Methodological Answer : Optimize reaction conditions by using anhydrous solvents (e.g., dichloromethane or DMF) and stoichiometric control of reagents like 4-sulfamoylaniline and 4-chlorobenzoyl chloride. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the product. Monitor intermediates using TLC and confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of 4-chloro-N-(4-sulfamoylphenyl)benzamide post-synthesis?

- Methodological Answer : Use 1H/13C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm). FT-IR confirms amide C=O stretching (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹). X-ray crystallography (via SHELX software) resolves bond lengths and angles, ensuring correct stereochemistry .

Advanced Research Questions

Q. What methodologies are effective in identifying the biological targets of 4-chloro-N-(4-sulfamoylphenyl)benzamide?

- Methodological Answer : Perform mass spectrometry (MS) to detect covalent adducts (e.g., binding to Cys249 in PPARδ). Combine with radioligand displacement assays to quantify binding affinity (IC50). Validate target engagement using gene expression profiling (e.g., qPCR for CPT1a downregulation) .

Q. How can computational chemistry predict the interaction mechanisms of 4-chloro-N-(4-sulfamoylphenyl)benzamide with receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model ligand-receptor binding poses. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of interactions (e.g., hydrogen bonds with sulfamoyl groups). Compare results to mutagenesis studies to confirm critical residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., cell lines, serum-free media). Use crystallographic data to check for polymorphic forms affecting activity. Validate via dose-response curves and statistical analysis (ANOVA) to identify outliers .

Q. How can researchers evaluate the catalytic potential of benzamide derivatives in cross-coupling reactions?

- Methodological Answer : Test catalytic efficiency in Suzuki-Miyaura couplings using aryl halides and phenylboronic acid. Monitor conversion via GC-MS and calculate turnover frequency (TOF). Compare ligand performance (e.g., 4-chloro-N-(4-sulfamoylphenyl)benzamide) with control ligands lacking sulfamoyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.